molecular formula C25H26N6 B2913895 2-methyl-3-phenyl-8-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine CAS No. 896595-22-5

2-methyl-3-phenyl-8-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Katalognummer B2913895
CAS-Nummer: 896595-22-5
Molekulargewicht: 410.525
InChI-Schlüssel: WOMKVIOQZQNQHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, a pyrazole ring, a phenyl ring, and a piperazine ring . These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex 3D structure due to the presence of multiple rings .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the pyrimidine and pyrazole rings might undergo reactions at the nitrogen atoms, and the phenyl ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and unique optical properties .

Wissenschaftliche Forschungsanwendungen

Anti-Fibrosis Activity

The compound has been found to have significant anti-fibrosis activity. A study found that a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which may include our compound of interest, showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Anticancer Activity

The compound has potential anticancer properties. Pyrimidine and its derivatives, including our compound of interest, have been proven to have anticancer activity .

Antioxidant Activity

The compound may also have antioxidant properties. Pyrimidine and its derivatives, including our compound of interest, have been proven to have antioxidant activity .

Antimicrobial Activity

The compound has potential antimicrobial properties. Pyrimidine and its derivatives, including our compound of interest, have been proven to have antimicrobial activity .

Neuroprotection and Anti-inflammatory Activity

The compound has potential neuroprotection and anti-inflammatory properties. A study found that the triazole-pyrimidine hybrid, which may include our compound of interest, has neuroprotection and anti-inflammatory activity on human microglia and neuronal cell model .

Tubulin Polymerization Inhibition

The compound has potential tubulin polymerization inhibition properties. A study found that a series of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which may include our compound of interest, have apoptosis inducing ability and tubulin polymerization inhibition .

Wirkmechanismus

The mechanism of action would depend on the biological target of this compound. Many drugs work by binding to a specific protein in the body and altering its function .

Zukünftige Richtungen

Future research could involve synthesizing this compound and testing its biological activity. If it shows promising results, it could be further optimized and potentially developed into a new drug .

Eigenschaften

IUPAC Name

11-methyl-10-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6/c1-18-23(19-8-3-2-4-9-19)24-27-21-11-7-10-20(21)25(31(24)28-18)30-16-14-29(15-17-30)22-12-5-6-13-26-22/h2-6,8-9,12-13H,7,10-11,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMKVIOQZQNQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2N5CCN(CC5)C6=CC=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-phenyl-8-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.